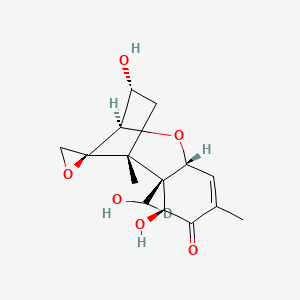phosphane oxide CAS No. 984-43-0](/img/structure/B3334597.png)
[2-(Diphenylphosphanyl)ethyl](diphenyl)phosphane oxide
Übersicht
Beschreibung
“2-(Diphenylphosphanyl)ethylphosphane oxide” is a chemical compound with the linear formula C26H24O2P2 . It has a molecular weight of 430.428 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(Diphenylphosphanyl)ethylphosphane oxide” is represented by the linear formula C26H24O2P2 . The CAS Number of this compound is 4141-50-8 .Wissenschaftliche Forschungsanwendungen
Catalyst for Radical Polymerization
This compound can be used as a catalyst for the radical polymerization of methacrylates . This process is crucial in the production of various polymers and plastics.
Asymmetric Allylic Alkylations
“2-(Diphenylphosphanyl)ethylphosphane oxide” can be used in asymmetric allylic alkylations . This reaction is a key step in the synthesis of many biologically active compounds.
Hydroformylation of Dihydromyrcenol and Epoxides
This compound can be used in the hydroformylation of dihydromyrcenol and epoxides . Hydroformylation is an important industrial process for the production of aldehydes from alkenes.
Linker for PET Tumor Imaging Agents
“2-(Diphenylphosphanyl)ethylphosphane oxide” can be used as a linker to affect the biodistribution of PET tumor imaging agents . This can potentially improve the effectiveness of PET scans in detecting tumors.
Reactant for Wittig-Horner Olefination of Aldehydes
This compound can be used as a reactant for the Wittig-Horner olefination of aldehydes . This reaction is commonly used in organic synthesis to convert aldehydes or ketones into alkenes.
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . More detailed safety and hazard information might be available in the product’s Safety Data Sheet .
Eigenschaften
IUPAC Name |
2-diphenylphosphorylethyl(diphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24OP2/c27-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAUAUKUBUBNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Diphenylphosphanyl)ethyl](diphenyl)phosphane oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3334555.png)
ruthenium(II) chloride](/img/structure/B3334563.png)

![(+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3334598.png)


![methyl 1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334618.png)


